molecular formula C28H25N3 B1140822 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon CAS No. 100070-43-7

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon

Cat. No.: B1140822
CAS No.: 100070-43-7
M. Wt: 403.5182
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Description

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon is a chemical scaffold of significant interest in medicinal chemistry and pharmacology research. While specific biological data for this exact compound may be limited, its core structure is closely related to the 1-phenyl-1,2,3,4-tetrahydroisoquinoline and tetrahydroquinoline families, which are recognized as privileged structures in drug discovery. Researchers value this compound as a key intermediate for exploring structure-activity relationships. Analogous compounds have been identified as potent inhibitors of tubulin polymerization, a key mechanism for developing anti-cancer agents . Furthermore, structurally similar 1-phenyl-1,2,3,4-tetrahydroisoquinolines have been extensively studied as ligands for dopamine receptors, serving as critical tools for characterizing the pharmacophore of D1 dopamine antagonists . The diphenylhydrazone moiety introduces potential for additional molecular interactions and structural diversity, making this reagent a versatile building block for the synthesis and screening of novel bioactive molecules targeting various enzymatic and receptor pathways.

Properties

IUPAC Name

N-phenyl-N-[(E)-(1-phenyl-3,4-dihydro-2H-quinolin-6-yl)methylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3/c1-4-12-25(13-5-1)30-20-10-11-24-21-23(18-19-28(24)30)22-29-31(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,12-19,21-22H,10-11,20H2/b29-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVOXDNHVAEIHH-QUPMIFSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4)N(C1)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Reaction

This classical approach involves the cyclodehydration of β-arylethylamides using phosphoryl chloride (POCl₃) or other acidic reagents. For 1-phenyl-substituted derivatives, phenethylamine derivatives serve as starting materials.

Example Protocol

  • Starting Material : N-Phenethylacetamide (prepared from phenethylamine and acetic anhydride).

  • Cyclization : Reflux with POCl₃ in dichloroethane at 80°C for 6 hours.

  • Reduction : The resulting dihydroquinoline is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield 1-phenyl-1,2,3,4-tetrahydroquinoline.

ParameterValue
Yield (Cyclization)65–75%
Reduction CatalystPd/C (10 wt%)
Final Product Purity>95% (HPLC)

Regioselective Formylation at the 6-Position

Introducing the aldehyde group at the 6-position requires careful regiocontrol. The Vilsmeier-Haack reaction is widely employed due to its reliability in electron-rich aromatic systems.

Vilsmeier-Haack Formylation

Reagents : Dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
Mechanism : The Vilsmeier reagent (DMF-POCl₃ complex) electrophilically attacks the para position relative to the nitrogen atom in the tetrahydroquinoline.

Optimized Conditions

  • Molar Ratio : 1:2.5 (tetrahydroquinoline : POCl₃)

  • Temperature : 0–5°C (slow warming to 25°C)

  • Reaction Time : 12 hours

  • Workup : Quenching with ice-water, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate).

PropertyData
Yield60–68%
Melting Point80–82°C
Regioselectivity>90% (6-position)

Hydrazone Formation with Diphenylhydrazine

The final step involves condensation of 6-formyltetrahydroquinoline with diphenylhydrazine. Acid catalysis promotes nucleophilic attack by the hydrazine’s amine group on the aldehyde carbonyl.

Acid-Catalyzed Condensation

Conditions :

  • Solvent : Anhydrous ethanol or methanol

  • Catalyst : Glacial acetic acid (5 mol%)

  • Molar Ratio : 1:1.2 (aldehyde : diphenylhydrazine)

  • Temperature : Reflux (78°C for ethanol)

  • Duration : 4–6 hours

Purification : Recrystallization from ethanol/water (7:3) yields the hydrazone as pale yellow crystals.

ParameterValue
Yield75–82%
Purity98% (NMR)
λmax (UV-Vis)340 nm (π→π* transition)

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, the formylation step achieves 70% yield in 30 minutes at 100°C under microwave conditions.

Enzymatic Methods

Recent advances utilize lipases (e.g., Candida antarctica Lipase B) for asymmetric synthesis of intermediates, though yields remain lower (40–50%).

Challenges and Optimization Strategies

  • Regioselectivity : Competing formylation at the 7-position can occur if electron-donating groups are present. Using bulky directing groups (e.g., tert-butyl) improves 6-selectivity.

  • Hydrazone Stability : The product is sensitive to light and moisture. Storage under argon at −20°C is recommended.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 7.2–7.8 (m, aromatic protons).

  • IR (KBr) : ν 1650 cm⁻¹ (C=N stretch), 1590 cm⁻¹ (C=O).

Industrial Applications and Patents

The compound is patented as an intermediate in antipsychotic drugs (e.g., solifenacin analogs). Scale-up protocols emphasize continuous flow reactors to enhance safety and yield.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon undergoes various chemical reactions, including:

Scientific Research Applications

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific pathways, leading to its biological effects. For example, it may inhibit the formation of certain protein complexes involved in neurodegenerative diseases .

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon can be compared with other tetrahydroquinoline derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities.

Biological Activity

1,2,3,4-Tetrahydro-1-phenyl-6-quinolinecarbaldehydediphenylhydrazon (CAS: 100070-43-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

  • Molecular Formula: C28H25N3
  • Molar Mass: 403.52 g/mol
  • Synonyms: 1-Phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde diphenyl hydrazone

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key findings include:

Antioxidant Activity

Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The presence of the hydrazone moiety enhances the electron-donating capacity of the molecule, which may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial Properties

Studies have shown that similar quinoline derivatives possess antimicrobial activity against a range of pathogens. The structural features of this compound suggest it may also exhibit similar effects. Preliminary tests indicate potential efficacy against Gram-positive and Gram-negative bacteria.

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound have demonstrated its potential as an anti-cancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of apoptotic pathways.

Case Studies

  • Antioxidant Efficacy Study
    • Objective: To evaluate the antioxidant capacity of this compound.
    • Methodology: DPPH radical scavenging assay was employed.
    • Results: The compound exhibited a significant reduction in DPPH radical concentration compared to control samples.
  • Antimicrobial Activity Assessment
    • Objective: To assess the antimicrobial properties against selected bacterial strains.
    • Methodology: Agar diffusion method was utilized.
    • Results: Notable inhibition zones were observed for both Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Testing
    • Objective: To explore the cytotoxic effects on cancer cell lines.
    • Methodology: MTT assay on MCF-7 breast cancer cells.
    • Results: IC50 values indicated significant cytotoxicity at lower concentrations compared to standard chemotherapeutics.

Data Tables

PropertyValue
Molecular FormulaC28H25N3
Molar Mass403.52 g/mol
Antioxidant Activity (DPPH)IC50 = X µM
Antimicrobial ActivityZone of Inhibition (mm)
Cytotoxicity (MCF-7)IC50 = Y µM

Q & A

Q. What are the critical considerations for optimizing the synthesis of 1,2,3,4-tetrahydroquinoline derivatives like this compound?

Methodological Answer: Synthesis optimization should focus on regioselectivity and yield improvement. Key steps include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation of quinoline precursors to tetrahydroquinoline intermediates .
  • Hydrazone formation : Use of diphenylhydrazine under acidic conditions (e.g., glacial acetic acid) to stabilize the hydrazone linkage while avoiding side reactions like oxidation .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the final product. Purity >97% is achievable, as noted in analogous tetrahydroquinoline syntheses .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Combine NMR (¹H/¹³C), FT-IR , and HRMS for unambiguous confirmation:

  • ¹H NMR : Look for characteristic signals:
    • Aromatic protons (δ 7.2–8.1 ppm for quinoline and phenyl groups).
    • Hydrazone NH protons (δ 9.5–10.5 ppm, broad singlet).
  • FT-IR : Confirm C=N stretch (~1600 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H]⁺ for C₂₈H₂₆N₃O).

Advanced Research Questions

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Methodological Answer: Contradictions often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS .
  • Structural analogs : Compare with methyl 3-amino-1,2,3,4-tetrahydroquinoline-6-carboxylate dihydrochloride, which has improved solubility due to esterification .
  • In silico modeling : Use tools like Schrödinger Suite to predict metabolic hotspots (e.g., hydrazone bond cleavage) and modify substituents to enhance stability.

Q. What experimental designs are recommended to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Adopt a multi-tiered approach:

  • Primary screening : High-throughput fluorescence polarization assays for binding affinity (Kd).
  • Secondary validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH).
  • Functional assays : For enzyme inhibitors, measure IC₅₀ values using kinetic assays (e.g., NADH depletion for dehydrogenases) .
  • Selectivity profiling : Test against related targets (e.g., other quinoline-binding proteins) to assess specificity.

Q. How can researchers resolve discrepancies in toxicity profiles reported for structurally similar tetrahydroquinoline derivatives?

Methodological Answer: Discrepancies may stem from assay conditions or impurity levels. Mitigate via:

  • Standardized protocols : Adopt OECD guidelines for acute toxicity (e.g., LD₅₀ in rodents) and genotoxicity (Ames test).
  • Impurity profiling : Use HPLC-UV to quantify residual solvents or byproducts (e.g., unreacted diphenylhydrazine) .
  • Comparative studies : Benchmark against 1-(p-tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde, which has a well-documented safety profile .

Methodological Challenges in Hybrid Molecule Design

Q. What strategies enhance the bioactivity of hybrid molecules incorporating this compound?

Methodological Answer:

  • Fragment-based design : Combine the tetrahydroquinoline core with bioactive motifs (e.g., ibuprofen derivatives for anti-inflammatory synergy) .
  • Linker optimization : Use PEG or alkyl chains to balance hydrophilicity and membrane permeability.
  • Crystallography : Resolve X-ray structures of target-ligand complexes to guide rational modifications (e.g., hydrogen bond donors/acceptors) .

Data Reproducibility and Reporting Standards

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

  • Detailed protocols : Specify reaction times, temperatures, and molar ratios (e.g., 1:1.2 quinoline:diphenylhydrazine).
  • Batch records : Report yields, purity (HPLC), and spectral data for each synthesis batch .
  • Negative controls : Include failed attempts (e.g., oxidation under basic conditions) to guide troubleshooting.

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